molecular formula C10H20Br2O4 B1667893 1,14-Dibromo-3,6,9,12-tetraoxatetradecane CAS No. 57602-02-5

1,14-Dibromo-3,6,9,12-tetraoxatetradecane

Cat. No. B1667893
CAS RN: 57602-02-5
M. Wt: 364.07 g/mol
InChI Key: VYNNYZUBABMNTB-UHFFFAOYSA-N
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Description

1,14-Dibromo-3,6,9,12-tetraoxatetradecane, also known as Bromo-PEG4-bromide, is a PEG linker containing two bromide groups . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be achieved from PENTAETHYLENE GLYCOL .


Molecular Structure Analysis

The molecular formula of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is C10H20Br2O4 . The molecular weight is 364.07 g/mol . The InChI code is 1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 .


Chemical Reactions Analysis

The bromide (Br) in 1,14-Dibromo-3,6,9,12-tetraoxatetradecane is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

1,14-Dibromo-3,6,9,12-tetraoxatetradecane has a molecular weight of 364.07 g/mol . It is a pale-yellow to yellow-brown liquid . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Scientific Research Applications

Host-Guest Complexation Studies

1,14-Dibromo-3,6,9,12-tetraoxatetradecane has been utilized in studies exploring host-guest complexation. For instance, its derivative, 1,2,4,5-bis-(1,4,7,10,13,16-hexaoxahexadecamethylene)benzene, demonstrates significant interactions with alkali metal cations, providing insights into cation-oxygen interactions (Schlotter et al., 1994).

Crown Ether Synthesis

The compound is also integral in synthesizing functionalized crown ethers. These ethers are essential in studying alkali metal cation complexation, as demonstrated by the creation of lipophilic dodecyl ether derivatives (Son et al., 1984).

Enhanced Ionophoric Properties

Another application is the synthesis of compounds exhibiting enhanced ionophoric properties, as evidenced in studies involving 1,2-dithia-5,8,11,14-tetraoxacyclohexadecane and its analogues (Raban et al., 1983).

Polymer Synthesis

This compound has been utilized in polymer synthesis. For example, the cyclopolymerizations of α,ω-diacetylene monomers, including derivatives of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane, have been performed to create organic-solvent-soluble and gel-free polymers (Kakuchi et al., 2005).

properties

IUPAC Name

1,2-bis[2-(2-bromoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNYZUBABMNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454837
Record name 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,14-Dibromo-3,6,9,12-tetraoxatetradecane

CAS RN

57602-02-5
Record name 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57602-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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